2-Methyl-d3-2-propyl-1,3-propanediol

Description

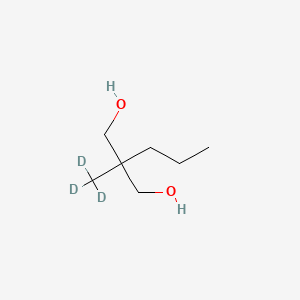

Structure

3D Structure

Propriétés

IUPAC Name |

2-propyl-2-(trideuteriomethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZZUPJFERSVRN-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849617 | |

| Record name | 2-(~2~H_3_)Methyl-2-propylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185023-23-7 | |

| Record name | 2-(~2~H_3_)Methyl-2-propylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl D3 2 Propyl 1,3 Propanediol

General Principles of Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium into organic molecules can be achieved through various strategic approaches, each with its own set of advantages and limitations. These methods are broadly categorized based on the mechanism of deuterium introduction and the catalysts employed.

Mechanisms of Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium exchange (HDX) is a fundamental process for introducing deuterium into a molecule by replacing a hydrogen atom with a deuterium atom. wikipedia.org This exchange can be catalyzed by acids, bases, or metals. wikipedia.org

Acid-Catalyzed Exchange: In the presence of a deuterated acid, protons on the organic molecule can be exchanged for deuterons. This process is particularly effective for hydrogens on heteroatoms and alpha-to-carbonyl positions through enolization.

Base-Catalyzed Exchange: A deuterated base can abstract a proton from the substrate, forming a carbanion which is then quenched by a deuterium source, such as deuterium oxide (D₂O). acs.org This method is also common for acidic C-H bonds.

Metal-Catalyzed Exchange: Transition metal catalysts can facilitate the exchange of less acidic C-H bonds. The mechanism often involves oxidative addition of a C-H bond to the metal center, followed by reductive elimination with a deuterium source.

The rate of exchange is influenced by several factors including the acidity of the proton being exchanged, the strength of the catalyst, the temperature, and the solvent. mdpi.comacs.org

Catalytic Systems for Deuteration

A variety of catalytic systems have been developed to achieve efficient and selective deuteration of organic molecules. These systems can be homogeneous or heterogeneous.

Homogeneous Catalysts: These are soluble in the reaction medium and often exhibit high activity and selectivity. Common examples include iridium-based catalysts like Crabtree's catalyst, which are effective for directed hydrogen isotope exchange (HIE). acs.orgnih.gov Rhodium and ruthenium complexes are also widely used.

Heterogeneous Catalysts: These are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. They offer advantages in terms of easy separation and recyclability. Palladium on carbon (Pd/C) is a classic example used for deuteration via dehalogenation or hydrogenation with D₂ gas. acs.orgresearchgate.net Platinum oxide is another effective heterogeneous catalyst. mdpi.com

The choice of catalyst depends on the specific substrate, the desired level of deuteration, and the required regioselectivity.

| Catalyst Type | Examples | Typical Applications |

| Homogeneous | Crabtree's Catalyst (Iridium-based), Rhodium complexes, Ruthenium complexes | Directed hydrogen isotope exchange, deuteration of specific functional groups |

| Heterogeneous | Palladium on Carbon (Pd/C), Platinum Oxide (Adam's catalyst) | Reductive deuteration (e.g., of alkenes, alkynes), dehalogenation-deuteration, deuteration of aromatic rings |

Strategies for Site-Specific Deuterium Labeling

Achieving site-specific deuteration is often a key objective in the synthesis of isotopically labeled compounds. Several strategies have been developed to control the position of deuterium incorporation. nih.gov

Directing Groups: A functional group on the substrate can coordinate to the metal catalyst and direct the C-H activation and subsequent deuteration to a specific position, often the ortho-position for aromatic rings. nih.gov

Precursor Synthesis: A common strategy involves the multi-step synthesis starting from a commercially available deuterated building block. researchgate.net This allows for precise control over the location of the deuterium label.

Dehalogenation: The introduction of a halogen at a specific position on a molecule allows for its subsequent replacement with a deuterium atom using a catalyst like Pd/C and a deuterium source such as D₂ gas or D₂O. researchgate.net

Reduction of Functional Groups: Ketones, aldehydes, esters, and other functional groups can be reduced with deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium at specific locations. researchgate.net

Synthetic Routes to 2-Methyl-2-propyl-1,3-propanediol (Unlabeled Analog)

The synthesis of the unlabeled analog, 2-methyl-2-propyl-1,3-propanediol, provides a template for the potential synthesis of its deuterated counterpart. Established methods for its preparation include catalytic hydrogenation and derivatization-based approaches.

Catalytic Hydrogenation Pathways (e.g., from 2-methyl-2-pentenal)

A common industrial synthesis of 2-methyl-2-propyl-1,3-propanediol involves a two-step process starting from 2-methyl-2-pentenal. chemicalbook.comguidechem.com

Hydrogenation of 2-methyl-2-pentenal: The first step is the catalytic hydrogenation of 2-methyl-2-pentenal to produce 2-methylpentanal. This reaction is typically carried out at elevated temperature and pressure. chemicalbook.comguidechem.com

Hydroxymethylation and Reduction: The resulting 2-methylpentanal is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide. chemicalbook.comguidechem.com This is followed by a Cannizzaro-type reaction or a crossed Cannizzaro reaction where the aldehyde is reduced to the corresponding diol.

An alternative pathway involves the aldol addition of propanal followed by hydrogenation.

| Reactant | Reagents and Conditions | Product | Yield |

| 2-Methyl-2-pentenal | 1. H₂, Catalyst, 100°C, 1.3-1.5 MPa2. Formaldehyde, NaOH | 2-Methyl-2-propyl-1,3-propanediol | ~80% for hydrogenation step, 93% for second step chemicalbook.comguidechem.com |

Derivatization-Based Approaches (e.g., via carbonate diesters)

While not a direct synthesis of the diol itself, derivatization is an important aspect of its chemistry and can be part of a larger synthetic strategy. For instance, 2-methyl-2-propyl-1,3-propanediol can be reacted with phosgene or its equivalents to form cyclic carbonates or dicarbonates. A specific example is the reaction with trichloromethyl chloroformate in the presence of an organic amine catalyst to produce 2-methyl-2-propyl-1,3-propanediol diester carbonate. google.com This derivative is a key intermediate in the synthesis of other compounds. google.com

The reaction conditions for the formation of the carbonate diester from 2-methyl-2-propyl-1,3-propanediol are summarized below:

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 2-Methyl-2-propyl-1,3-propanediol, Trichloromethyl chloroformate | N,N-dimethylformamide | Benzene | 25 | 82.0 google.com |

| 2-Methyl-2-propyl-1,3-propanediol, Trichloromethyl chloroformate | N,N-dimethylaniline | Chlorobenzene | 30 | 82.2 google.com |

| 2-Methyl-2-propyl-1,3-propanediol, Trichloromethyl chloroformate | Triethylamine | Tetrahydrofuran | 30 | 70.2 google.com |

Alternative Propanediol (B1597323) Synthesis from Bio-Renewable Feedstocks

The synthesis of the propanediol backbone of 2-Methyl-d3-2-propyl-1,3-propanediol can be approached through sustainable methods utilizing bio-renewable feedstocks. Key among these are the hydrogenolysis of glycerol and cross-aldol condensation reactions.

Glycerol Hydrogenolysis: Glycerol, a readily available byproduct of biodiesel production, serves as a promising renewable feedstock for producing propanediols. rsc.orgfrontiersin.org The catalytic hydrogenolysis of glycerol can yield both 1,2-propanediol (1,2-PD) and the more valuable 1,3-propanediol (B51772) (1,3-PD). rsc.orgutp.edu.my The reaction involves the cleavage of a C-O bond followed by hydrogenation. mdpi.com Achieving high selectivity for 1,3-PDO is challenging because it is less thermodynamically stable than 1,2-PDO. frontiersin.org The process typically employs bifunctional catalysts that possess both acidic sites for dehydration and metal sites for hydrogenation. frontiersin.org Various catalysts have been explored, with noble metals like Platinum (Pt) and Iridium (Ir) often showing promise for 1,3-PDO production, while copper-based catalysts are effective for 1,2-PDO. rsc.orgmdpi.com

Cross-Aldol Condensation: Another green route involves the cross-aldol condensation of formaldehyde with acetaldehyde to form 3-hydroxypropionaldehyde (3-HPA), which is then hydrogenated to produce 1,3-propanediol. researchgate.netacs.orgacs.org This method avoids the use of petroleum-derived raw materials. utp.edu.my The efficiency of the initial aldol reaction is influenced by the acid-base properties of the catalyst used. researchgate.net Studies have shown that catalysts with a balance of weak acidic sites and medium to strong basic sites can effectively promote the cross-condensation while minimizing self-condensation side reactions. researchgate.netacs.org Subsequent hydrogenation of the 3-HPA intermediate, often using catalysts like Raney nickel, can achieve high conversion and selectivity to 1,3-propanediol. acs.org

| Catalyst System | Primary Product | Typical Reaction Conditions | Key Findings |

|---|---|---|---|

| Pt-W-based catalysts | 1,3-Propanediol | High temperature and pressure | Bifunctional material with metal and acidic sites is crucial for selectivity. frontiersin.org |

| Ir-Re-based catalysts | 1,3-Propanediol | Aqueous phase | Considered a promising system for selective 1,3-PDO production. frontiersin.org |

| Cu-based catalysts | 1,2-Propanediol | Mild conditions | Often supported on basic materials; effective for 1,2-PDO selectivity. rsc.orgmdpi.com |

| Noble Metals (Ru, Pt) with dopants | 1,3-Propanediol | Aqueous Phase Reforming (APR) | In-situ hydrogen generation from glycerol avoids the need for an external H2 supply. mdpi.com |

Deuteration Specifics for this compound Synthesis

The introduction of a trideuteriomethyl (-CD3) group into the target molecule requires specific synthetic considerations, from the choice of starting material to the selection of the deuterating agent and reaction conditions.

Precursor Selection for Trideuteriomethyl Group Introduction

The synthesis of the non-deuterated analogue, 2-methyl-2-propyl-1,3-propanediol, is typically achieved through methods such as the aldol addition of pentanal with formaldehyde, followed by hydrogenation, or a crossed Cannizzaro reaction. chemicalbook.com For the synthesis of the deuterated version, a precursor must be chosen that allows for the specific introduction of a trideuteriomethyl group. A logical approach is to utilize a precursor that can be methylated using a deuterated reagent.

Strategies for introducing a trideuteriomethyl group often involve the use of deuterated "magic methyl" reagents. mercer.edunih.govnih.gov Therefore, a suitable precursor for the synthesis of this compound would be a molecule that can undergo methylation at the C2 position. An example would be a propyl-substituted malonic ester which can be alkylated with a trideuteriomethylating agent (e.g., CD3I) before reduction of the ester groups to the diol.

Deuterium Source Reagents and Optimized Reaction Conditions

A variety of reagents can serve as the deuterium source for the synthesis. The choice of reagent depends on the specific synthetic route and the nature of the precursor.

Deuterated Methylating Agents: Reagents such as trideuteriomethyl iodide (CD3I) or trideuteriomethyl tosylate (CD3OTs) are common electrophilic methylating agents. nih.gov These are often prepared from deuterated methanol (CD3OD), which is an inexpensive and accessible source of the CD3 group. nih.govresearchgate.net These reagents are used in nucleophilic substitution reactions to form C-CD3 bonds. nih.gov

Deuterium Oxide (D2O): Heavy water is the ultimate source for most deuterium-labeled compounds. nih.govprinceton.edu It can be used in H-D exchange reactions, often catalyzed by acids, bases, or transition metals, to replace labile protons with deuterium. nih.govresearchgate.net It can also be used to generate other deuterated reagents in situ. nih.gov

Deuterated Metal Hydrides: Reagents like lithium aluminum deuteride (LiAlD4) and sodium borodeuteride (NaBD4) are powerful reducing agents that can introduce deuterium while reducing functional groups like esters or carbonyls. researchgate.netresearchgate.net For example, if a precursor containing an ester or aldehyde is used, these reagents can be employed in the final reduction step to form the deuterated diol.

| Reagent | Formula | Typical Application | Notes |

|---|---|---|---|

| Deuterium Oxide | D2O | H-D exchange reactions; in situ generation of other deuterated reagents. nih.govresearchgate.net | Most fundamental and cost-effective deuterium source. princeton.edu |

| [D4]Methanol | CD3OD | Source for preparing other trideuteriomethylation reagents; direct C-CD3 bond formation. nih.govresearchgate.net | Inexpensive and relatively low-toxicity reagent. nih.gov |

| Trideuteriomethyl Iodide | CD3I | Electrophilic trideuteriomethylation of nucleophiles (e.g., enolates). researchgate.net | Highly effective but can be toxic. |

| Lithium Aluminum Deuteride | LiAlD4 | Reductive deuteration of esters, carboxylic acids, and carbonyl compounds. researchgate.net | Powerful reducing agent; requires anhydrous conditions. |

| Sodium Borodeuteride | NaBD4 | Reductive deuteration of aldehydes and ketones. researchgate.net | Milder reducing agent than LiAlD4. |

Optimized reaction conditions are crucial to ensure high isotopic incorporation and chemical yield. This often involves controlling temperature, pressure, and catalyst choice to favor the desired deuteration pathway and prevent unwanted side reactions or isotopic scrambling.

Emerging Flow Synthesis Techniques for Deuterated Compounds

Continuous flow chemistry is emerging as a powerful technique for the synthesis of deuterated compounds, offering advantages over traditional batch methods. tn-sanso.co.jpnih.govresearchgate.net Flow synthesis can improve production throughput and enhance reaction efficiency, addressing issues of small production capacity and high costs associated with deuterated compounds. tn-sanso.co.jp

Key benefits of flow synthesis include:

Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time and can operate at high pressures and temperatures more safely than large batch reactors. tn-sanso.co.jpthalesnano.com Some systems can generate deuterium gas in situ from D2O, avoiding the need to handle explosive D2 gas. thalesnano.combionauts.jp

Improved Efficiency and Control: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reactions and better control over reaction parameters. tn-sanso.co.jpresearchgate.net This can result in higher yields and deuteration levels. bionauts.jp

Scalability: Scaling up production is often simpler in flow systems by extending the operation time or by using multiple reactors in parallel. tn-sanso.co.jp

Automation and Integration: Flow systems allow for the integration of reaction, separation, and purification steps into a continuous process, reducing manual handling and process time. tn-sanso.co.jp

Recent developments have demonstrated the use of flow systems for H-D exchange reactions using D2O and heterogeneous catalysts, as well as for electrochemical deuteration methods. tn-sanso.co.jpbionauts.jp These techniques have been successfully applied to a range of organic compounds, indicating their potential for the efficient synthesis of molecules like this compound. nih.govbionauts.jpcolab.ws

Isolation and Purification Strategies for Synthesized Deuterated Diols

After synthesis, the deuterated diol must be isolated from the reaction mixture and purified to remove unreacted starting materials, non-deuterated or partially deuterated species, and other byproducts. The polar nature of diols necessitates specific purification strategies.

Chromatographic techniques are the most common methods for the purification of diols and their derivatives.

Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. For polar molecules like diols, a polar mobile phase (e.g., ethyl acetate/hexanes or methanol/dichloromethane mixtures) is typically required. However, the separation of isotopologues (molecules that differ only in their isotopic composition) can be challenging.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is particularly effective for separating complex mixtures. nih.gov Normal-phase HPLC can be used to purify alcohol fractions. nih.gov It is important to note that chromatographic separation can sometimes cause hydrogen isotope fractionation, where molecules with different isotopes elute at slightly different times. Therefore, collecting the entire peak is crucial to ensure the isotopic integrity of the final product. nih.gov

Gas Chromatography (GC): For volatile diols or after derivatization to increase volatility, GC can be used for both analysis and purification on a preparative scale.

Following chromatographic purification, the structure and isotopic enrichment of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov

Advanced Analytical Characterization and Quantification Techniques

Spectroscopic Approaches for Structural Elucidation and Isotopic Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the isotopic enrichment of 2-Methyl-d3-2-propyl-1,3-propanediol. These techniques provide detailed information about the molecular framework and the specific location of the deuterium (B1214612) atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H) for Deuterium Location and Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. A combination of ¹H, ¹³C, and ²H NMR experiments allows for the unambiguous determination of the deuterium location and the quantification of isotopic enrichment.

In the ¹H NMR spectrum of the non-deuterated compound, 2-Methyl-2-propyl-1,3-propanediol, characteristic signals for the methyl, propyl, and hydroxymethyl protons are observed. For the deuterated analog, the signal corresponding to the methyl group at the C2 position is expected to be significantly diminished or absent, confirming the d3 labeling at this position. chemicalbook.comnih.govchemicalbook.comspectrabase.com The integration of the remaining proton signals relative to a known internal standard can provide an initial assessment of isotopic purity.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would be very similar to its non-deuterated counterpart. However, the carbon atom attached to the deuterium atoms (the C2-methyl carbon) will exhibit a characteristic multiplet signal due to C-D coupling and a noticeable isotopic shift (an upfield shift) compared to the corresponding signal in the non-deuterated species. chemicalbook.com

²H NMR (Deuterium NMR) spectroscopy directly detects the deuterium nuclei. For this compound, a single resonance is expected in the ²H NMR spectrum, corresponding to the -CD₃ group. allmpus.com The chemical shift in the ²H NMR spectrum is nearly identical to the corresponding proton chemical shift in the ¹H NMR spectrum. This technique is particularly useful for confirming the presence and location of deuterium and for quantifying the level of deuteration.

Table 1: Predicted NMR Data for this compound and its Non-Deuterated Analog

| Nucleus | Non-Deuterated (ppm) | Deuterated (Predicted, ppm) | Affected Position |

| ¹H | ~0.9 (t, CH₃-propyl) | ~0.9 (t, CH₃-propyl) | |

| ~1.3 (m, CH₂-propyl) | ~1.3 (m, CH₂-propyl) | ||

| ~0.8 (s, CH₃-methyl) | Absent or significantly reduced | C2-Methyl | |

| ~3.5 (s, CH₂OH) | ~3.5 (s, CH₂OH) | ||

| ¹³C | ~17 (CH₃-propyl) | ~17 (CH₃-propyl) | |

| ~35 (CH₂-propyl) | ~35 (CH₂-propyl) | ||

| ~18 (CH₃-methyl) | ~17.5 (m, upfield shift) | C2-Methyl | |

| ~43 (C2) | ~43 (C2) | ||

| ~70 (CH₂OH) | ~70 (CH₂OH) | ||

| ²H | N/A | ~0.8 | C2-Methyl |

Note: Predicted chemical shifts are based on typical values for similar structures and the known effects of deuterium substitution. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Isotopic Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for verifying the elemental composition and isotopic pattern of this compound. HRMS provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. allmpus.com

For this compound, the expected monoisotopic mass would be approximately 135.134, which is three mass units higher than the non-deuterated analog (132.115). nih.govsynzeal.com The high resolution of the instrument allows for the differentiation between the deuterated compound and any potential isobaric interferences. The isotopic cluster pattern in the mass spectrum will also reflect the incorporation of three deuterium atoms.

Table 2: Molecular Weight and Formula

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| 2-Methyl-2-propyl-1,3-propanediol | C₇H₁₆O₂ | 132.20 | 132.11503 |

| This compound | C₇H₁₃D₃O₂ | 135.22 | ~135.134 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Deuterium Effects

Infrared (IR) and Raman spectroscopy are valuable for analyzing the vibrational modes of molecules and observing the effects of isotopic substitution. The substitution of hydrogen with deuterium results in a predictable shift in the vibrational frequencies of the C-H bonds.

In the IR spectrum of this compound, the C-H stretching vibrations of the methyl group, typically observed around 2960 cm⁻¹, will be replaced by C-D stretching vibrations at a lower frequency, approximately around 2200 cm⁻¹. This significant shift is a clear indicator of successful deuteration. The other characteristic bands, such as the broad O-H stretch around 3300 cm⁻¹ and C-O stretching vibrations, will remain largely unaffected. chemicalbook.comnist.gov

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric C-D stretching vibrations are often strong in the Raman spectrum, providing another method to confirm deuteration.

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the purification, identification, and quantification of this compound, especially when it is used as an internal standard in complex matrices.

Gas Chromatography (GC) for Volatile Diol Analysis

Gas Chromatography (GC) is a suitable method for the analysis of volatile diols like this compound. sigmaaldrich.com Due to its polarity, derivatization may sometimes be employed to improve peak shape and thermal stability, although analysis without derivatization is also possible. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. nih.govnih.gov

The retention time of the deuterated compound may be slightly different from its non-deuterated counterpart, a phenomenon known as the chromatographic isotope effect. nih.govnih.gov Typically, deuterated compounds elute slightly earlier than their non-deuterated analogs on common non-polar and moderately polar GC columns. chromforum.org

Table 3: General Gas Chromatography Parameters for Diol Analysis

| Parameter | Typical Value/Condition |

| Column | Polar (e.g., WAX) or non-polar (e.g., DB-5) capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature ~60-80 °C, ramp to ~220-250 °C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid Chromatography (LC) for Non-Volatile or Derivatized Species

Liquid Chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a versatile technique for the analysis of this compound, especially in complex biological or environmental samples. rsc.orginternationaljournalssrg.org LC is well-suited for non-volatile compounds and can often be performed without derivatization.

Reversed-phase LC is a common mode of separation for diols. The use of this compound as an internal standard in LC-MS assays allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. tandfonline.com The deuterated standard co-elutes with the analyte of interest, but is differentiated by its higher mass in the mass spectrometer.

Table 4: General Liquid Chromatography Parameters for Diol Analysis

| Parameter | Typical Value/Condition |

| Column | C18 or other reversed-phase column |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detector | Mass Spectrometer (MS), Refractive Index (RI), or Evaporative Light Scattering Detector (ELSD) |

Hyphenated Techniques (GC-MS, LC-MS/MS, TD-GC/MS) in Complex Matrices

The accurate quantification of this compound, particularly at trace levels within complex matrices such as environmental or biological samples, necessitates the use of powerful hyphenated analytical techniques. These methods combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds. For a diol like this compound, a derivatization step is often required to increase its volatility and thermal stability, making it amenable to GC analysis. researchgate.net The compound, once derivatized, can be efficiently separated from matrix components on a GC column before being introduced into the mass spectrometer. The MS detector provides high specificity, allowing the deuterated standard to be distinguished from its non-labeled analogue and other interfering substances based on its unique mass-to-charge (m/z) ratio. Isotope Dilution Mass Spectrometry (IDMS) is a primary method for achieving high-accuracy quantitative results. osti.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an alternative for analyzing polar, non-volatile compounds without the need for derivatization, although derivatization can still be used to enhance sensitivity. longdom.orgddtjournal.com In LC-MS/MS, the compound is separated via liquid chromatography and then ionized, typically using electrospray ionization (ESI). The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity and sensitivity. This technique allows for the quantification of analytes at very low concentrations in complex biofluids by monitoring a specific precursor-to-product ion transition. longdom.org

Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS) is a specialized technique particularly suited for analyzing volatile and semi-volatile organic compounds collected from air or material samples onto sorbent tubes or filters. Research conducted on the molecular composition of organic carbon in atmospheric aerosols has utilized TD-GC/MS for analysis. researchgate.netcopernicus.org In these studies, this compound was employed as an internal calibration standard for the quantification of hydroxyl compounds. researchgate.netcopernicus.orgcopernicus.org The process involves thermally desorbing the collected analytes from the sampling media, cryo-focusing them, and then injecting them into the GC-MS system for separation and detection. copernicus.org This method avoids solvent extraction, streamlining sample preparation. copernicus.org

Table 1: Overview of Hyphenated Techniques for this compound Analysis

| Technique | Sample Type | Sample Preparation | Key Advantage |

|---|---|---|---|

| GC-MS | Environmental, Biological | Derivatization often required | High separation efficiency for volatile compounds |

| LC-MS/MS | Biological Fluids | Minimal, but derivatization can enhance sensitivity | High sensitivity and specificity for polar compounds |

| TD-GC/MS | Air/Aerosol Samples | Thermal desorption from sorbent | Solvent-free injection, suitable for trace atmospheric analysis |

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a critical strategy employed to improve the analytical characteristics of compounds like this compound. By chemically modifying the hydroxyl functional groups, it is possible to enhance volatility for GC analysis, improve chromatographic separation, and increase ionization efficiency for mass spectrometry. gcms.cznih.gov

Silylation Reagents (e.g., BSTFA, MSTFA) for Hydroxyl Group Derivatization

Silylation is one of the most common derivatization techniques for compounds containing active hydrogen atoms, such as the hydroxyl groups in this compound. gcms.cz Silylating reagents replace the active hydrogens with a trimethylsilyl (B98337) (TMS) group. gcms.cz This process reduces the polarity of the diol, masks hydrogen bonding effects, and increases its volatility and thermal stability, making it ideal for GC analysis. researchgate.net

Commonly used silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netcopernicus.org In studies analyzing multifunctional organic compounds from atmospheric samples, derivatization is a necessary step to suppress the reactivity of hydroxyl functions. researchgate.net For instance, MTBSTFA (N-methyl-N-t-butyldimethylsilyltrifluoroacetamide), a related silylating agent, has been used for the derivatization of hydroxyl compounds collected on filters, where this compound served as an internal standard. copernicus.org The resulting TMS-ethers are more stable and produce characteristic mass spectra, facilitating reliable identification and quantification.

Charge Reversal Derivatization for Mass Spectrometry Sensitivity Enhancement

For LC-MS/MS analysis, enhancing the ionization efficiency of an analyte is paramount for achieving low detection limits. nih.gov Charge reversal derivatization is an innovative strategy that modifies a molecule to improve its response in the mass spectrometer. Diols like this compound are neutral and typically exhibit low ionization efficiency in ESI-MS. ddtjournal.comnih.gov

This strategy involves attaching a permanently charged moiety to the analyte. For example, reagents can be used to introduce a positive charge onto a molecule that is typically analyzed in negative ion mode, or vice versa. longdom.org While direct examples for this compound are not prevalent, the principle has been successfully applied to other molecules with hydroxyl or carboxyl groups. longdom.orgnih.gov Derivatizing the diol's hydroxyl groups with a reagent containing a tertiary or quaternary amine would introduce a fixed positive charge. This "charge-tagging" significantly boosts the signal in positive-ion ESI-MS, leading to a substantial enhancement in sensitivity and allowing for more robust quantification at trace levels. nih.gov

In-Situ Derivatization Protocols for Streamlined Analysis

Traditional derivatization reactions can be tedious and multi-stepped. In-situ derivatization protocols offer a streamlined alternative by performing the reaction directly within the sample matrix or during the analytical process, simplifying sample preparation and reducing analysis time. nih.gov

In-situ aqueous derivatization can be performed directly in aqueous samples, eliminating the need for a prior extraction step and facilitating automation. nih.gov For GC analysis, this might involve adding the derivatizing agent to the aqueous sample, followed by extraction of the now-volatile derivative.

On-line derivatization integrates the derivatization step directly into the analytical instrument. For example, an automated instrument for measuring semi-volatile compounds in the atmosphere has been developed that performs in-situ derivatization. copernicus.org In this system, samples are collected and then thermally desorbed into a helium stream saturated with a silylating agent like MSTFA. This ensures that the derivatization occurs immediately before the sample enters the GC column, providing highly reproducible and efficient derivatization for polar compounds, including polyols. copernicus.org Such protocols are crucial for high-throughput analysis and for monitoring atmospheric chemistry with high time resolution. copernicus.org

Method Validation and Quality Control in Isotope-Labeled Compound Analysis

The use of this compound as an internal standard in isotope dilution mass spectrometry (IDMS) requires rigorous method validation and ongoing quality control to ensure the accuracy and reliability of the results. nih.govnih.gov IDMS is considered a primary ratio method, capable of producing highly accurate data because the isotopically labeled standard serves as an ideal internal standard, correcting for variations in sample preparation and instrument response. osti.govrsc.org

Validation according to established guidelines (e.g., ISO/IEC 17025) typically assesses parameters such as selectivity, linearity, limits of detection and quantification, trueness (recovery), and precision (repeatability and reproducibility). nih.gov Quality control measures include the routine analysis of quality control materials and monitoring the stability of the isotopic spike solution. osti.govnih.gov

Establishing Linearity, Detection Limits, and Quantification Limits

Linearity demonstrates that the instrument response is proportional to the analyte concentration over a specific range. In IDMS, calibration curves are constructed by plotting the response ratio (analyte/labeled standard) against the concentration ratio. While often linear, isotope dilution analysis can sometimes exhibit non-linear responses, which can be addressed with appropriate mathematical models. canada.ca Establishing a linear range is crucial for accurate quantification across varying sample concentrations. nih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise. Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov For trace analysis, determining low LOD and LOQ values is essential. In a validated ID-GC-MS method for analyzing trace compounds, the LOQ might be defined as the lowest point on the calibration curve that meets specific criteria for precision and accuracy. nih.gov For example, a validation study for propanediol (B1597323) determination in wine reported repeatability for multiple analyses. oiv.int The use of a deuterated standard like this compound allows for the development of highly sensitive methods with very low detection limits, as demonstrated in studies achieving pg/mL detection levels for other compounds using IDMS. nih.gov

Table 2: Key Method Validation Parameters for Isotope-Labeled Compound Analysis

| Parameter | Definition | Importance for this compound Analysis |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Ensures accurate quantification over a defined concentration range when used as an internal standard. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Defines the minimum detectable concentration, crucial for trace analysis in complex matrices. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Establishes the lower boundary for reliable and reportable quantitative results. |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Demonstrates the consistency and reliability of the analytical method in repeated measurements. |

Assessment of Accuracy, Precision, and Recovery

The validation of an analytical method is crucial to ensure the reliability of quantitative data. Accuracy, precision, and recovery are fundamental parameters in this validation process. When using a deuterated internal standard like this compound, the goal is to demonstrate that the method can consistently and accurately measure the concentration of the target analyte.

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples prepared at different concentrations and calculating the percentage of agreement with the known concentration. In methods for the quantification of carisoprodol (B1668446) and its primary metabolite, meprobamate, the use of deuterated internal standards has been shown to yield excellent accuracy. For instance, a gas chromatography-mass spectrometry (GC-MS) method for carisoprodol and meprobamate in whole blood, utilizing the deuterated internal standard meprobamate-d7, demonstrated accuracies between 91% and 100%. nih.gov Such high levels of accuracy are expected when using this compound for related analytes, as the internal standard closely tracks the analyte during extraction and ionization, correcting for potential losses or variations.

Precision measures the degree of scatter or agreement between a series of measurements of the same sample. It is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD) and is evaluated at two levels: intra-assay (repeatability within the same day) and inter-assay (reproducibility across different days). The use of a deuterated internal standard significantly improves precision by compensating for random variations in the analytical process. In the aforementioned GC-MS method, the use of meprobamate-d7 resulted in superior precision, with intra-assay %CVs ranging from 1.0% to 2.3%. nih.gov This is a marked improvement over methods that use non-isotopically labeled internal standards, which showed higher variability (2.6-4.3% CV). nih.gov

Recovery is the efficiency of the extraction process, measuring the percentage of the analyte and internal standard that are successfully transferred from the sample matrix to the final extract. While high recovery is desirable, it is more critical that the recovery is consistent and reproducible for both the analyte and the internal standard. Stable isotope-labeled standards like this compound are considered the gold standard because their chemical and physical properties are nearly identical to the analyte. oup.com This ensures that they have the same extraction recovery. jchps.com Therefore, even if the absolute recovery is less than 100%, the internal standard compensates for this loss, allowing for accurate quantification.

The following table summarizes typical validation results for accuracy and precision from a study quantifying carisoprodol and meprobamate using a deuterated internal standard.

| Validation Parameter | Analyte | Low QC (mg/L) | Mid QC (mg/L) | High QC (mg/L) |

| Accuracy (% Nominal) | Carisoprodol | 91.0 - 98.5 | 92.3 - 100.0 | 94.7 - 99.1 |

| Meprobamate | 92.1 - 99.3 | 91.5 - 98.8 | 93.6 - 100.0 | |

| Precision (% CV) | Carisoprodol | 1.5 - 2.3 | 1.2 - 2.0 | 1.0 - 1.8 |

| Meprobamate | 1.8 - 2.1 | 1.4 - 1.9 | 1.1 - 1.7 | |

| Data derived from studies using deuterated internal standards for carisoprodol and meprobamate analysis to illustrate expected performance. nih.gov |

Evaluation of Matrix Effects and Interferences in Analytical Methods

When analyzing samples from complex biological sources such as whole blood, plasma, or urine, other endogenous or exogenous substances can interfere with the ionization of the target analyte in the mass spectrometer source. This phenomenon, known as the matrix effect , can cause ion suppression or enhancement, leading to inaccurate quantification.

A key advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for matrix effects. nih.gov Because the deuterated standard co-elutes with the non-labeled analyte and has virtually identical ionization properties, it is affected by matrix interferences in the same way. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement is normalized, leading to a reliable and accurate measurement. nih.gov

The evaluation of matrix effects is a critical component of method validation for all LC-MS/MS assays. nih.govnih.gov This is typically performed by comparing the response of an analyte in a post-extraction spiked sample (analyte added to an extracted blank matrix) with the response of the analyte in a pure solvent solution. The matrix factor (MF) is calculated, and a value of 1 indicates no matrix effect, a value <1 indicates ion suppression, and a value >1 indicates ion enhancement. The internal standard-normalized matrix factor is also calculated to demonstrate that the deuterated standard adequately corrects for these effects.

Interferences refer to signals from other compounds in the sample that are detected at or near the retention time of the analyte of interest, potentially leading to a false positive or an inaccurate quantification. The high selectivity of tandem mass spectrometry (MS/MS), which monitors a specific precursor-to-product ion transition, greatly minimizes the risk of interferences. Furthermore, the use of a deuterated internal standard adds another layer of specificity. In validation studies for carisoprodol and meprobamate, methods using deuterated internal standards are tested for potential interferences from dozens of other common drugs and metabolites, with studies consistently reporting no observed interferences. nih.gov

The table below outlines the assessment of matrix effects and interferences during method validation.

| Parameter | Description | Acceptance Criteria | Role of this compound |

| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | The coefficient of variation (%CV) of the internal standard-normalized matrix factor across different lots of matrix should be ≤15%. | Co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus correcting for the effect. |

| Specificity/Interference | The ability of the method to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte or internal standard in blank or zero samples. | Provides a distinct mass signal (m/z) from the analyte, ensuring no cross-signal interference and confirming identity. |

| Based on standard validation guidelines for bioanalytical methods. nih.govnih.gov |

Academic and Research Applications of 2 Methyl D3 2 Propyl 1,3 Propanediol

Utility as an Internal Standard in Quantitative Analytical Chemistry

In the field of quantitative analytical chemistry, the use of stable isotope-labeled internal standards is a gold-standard practice for achieving the highest levels of accuracy and precision. 2-Methyl-d3-2-propyl-1,3-propanediol serves as an ideal internal standard, particularly in mass spectrometry-based methods.

Application in Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for determining the exact concentration of an analyte in a sample. nih.gov The method involves adding a known amount of an isotopically labeled version of the analyte—in this case, this compound—to the sample. Because the labeled standard is chemically identical to the unlabeled analyte, it behaves similarly during sample preparation, extraction, and analysis, thus correcting for any sample loss or variability in instrument response. daneshyari.comresearchgate.net

The mass spectrometer can distinguish between the analyte and the internal standard based on their mass difference. By measuring the ratio of the natural analyte to the isotopically labeled standard, researchers can calculate the absolute concentration of the analyte with a high degree of accuracy. nih.gov This approach is crucial in applications where precise quantification is paramount, such as in clinical diagnostics and reference material certification. researchgate.netresearchgate.net

Quantification of Related Compounds in Biological and Environmental Research

This compound is particularly useful as an internal standard for the quantification of structurally related compounds, such as the muscle relaxant carisoprodol (B1668446) and its primary metabolite, meprobamate, in biological matrices like blood and urine. nih.govoup.com The structural similarity ensures that the internal standard and the analytes co-elute in chromatographic separations and have similar ionization efficiencies in the mass spectrometer, leading to more reliable and accurate results. nih.govoup.com

For instance, in forensic toxicology and clinical monitoring, accurate measurement of carisoprodol and meprobamate levels is critical. nih.gov The use of deuterated internal standards like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the development of rapid, sensitive, and specific assays for these drugs in complex biological samples. oup.comresearchgate.net

Table 1: Application of Deuterated Standards in a Validated LC-MS/MS Method

| Analyte | Internal Standard | Linear Range (mg/L) |

| Carisoprodol | Carisoprodol-d7 | 1-35 |

| Meprobamate | Meprobamate-d7 | 0.5-50 |

This table is based on data from a study developing a rapid quantitative method for carisoprodol and meprobamate using deuterated internal standards. nih.gov

Role in Analytical Method Development and Validation (AMV)

The development and validation of new analytical methods are essential to ensure their reliability and fitness for purpose. omicsonline.org this compound plays a key role in this process by helping to establish method parameters such as linearity, accuracy, precision, and limits of detection and quantification. oup.com By providing a stable and consistent reference point, it aids in the optimization of sample preparation techniques, chromatographic conditions, and mass spectrometric settings. researchgate.net

During method validation, the internal standard is used to assess the recovery of the analyte from the sample matrix and to demonstrate the robustness of the method across different experimental conditions. nih.govoup.com The use of a stable isotope-labeled internal standard is often a regulatory requirement for bioanalytical method validation, particularly for studies supporting new drug applications.

Investigation of Metabolic and Biochemical Pathways

The deuterium (B1214612) atoms in this compound make it a valuable tool for tracing the metabolic fate of related compounds and for elucidating enzymatic mechanisms.

Tracing the Metabolic Fate of Related Xenobiotics (e.g., Carisoprodol, Meprobamate precursors/metabolites)

By administering a deuterium-labeled precursor, researchers can track its conversion to various metabolites within a biological system. nih.govescholarship.org For example, this compound can be used as a starting material in the synthesis of labeled carisoprodol. wikipedia.org When this labeled carisoprodol is introduced into an organism or a cell culture, its metabolic products, such as meprobamate, will also contain the deuterium label. nih.govresearchgate.net

This allows scientists to follow the metabolic pathway and determine the rates of conversion and excretion of the drug and its metabolites. who.intresearchgate.net Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of drugs, as well as for identifying potential drug-drug interactions and genetic polymorphisms that may affect metabolism. nih.govnih.gov

Table 2: Key Enzymes and Metabolites in Carisoprodol Metabolism

| Parent Drug | Primary Metabolizing Enzyme | Primary Active Metabolite |

| Carisoprodol | CYP2C19 | Meprobamate |

This table highlights the central role of the CYP2C19 enzyme in the conversion of carisoprodol to its active metabolite, meprobamate. researchgate.netwho.int

Elucidation of Enzyme Mechanisms and Substrate Transformations In Vitro using Deuterium Labeling

Deuterium labeling can provide insights into the mechanisms of enzyme-catalyzed reactions. The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a carbon-deuterium bond is slower than that of a carbon-hydrogen bond. By measuring the KIE, researchers can infer whether a particular bond is broken in the rate-determining step of a reaction.

In the context of this compound, it can be used to synthesize labeled substrates for enzymes involved in its metabolism or the metabolism of related compounds. nih.gov By studying the transformation of these labeled substrates by purified enzymes or in microsomal preparations, scientists can gain a deeper understanding of the catalytic mechanism, including the identification of reaction intermediates and the nature of the transition state. nih.govnih.gov

Studies on Isotope Effects in Biological Systems

In the context of biological systems, this compound primarily serves as an internal standard for quantitative analysis of its non-deuterated form. The non-deuterated compound, 2-methyl-2-propyl-1,3-propanediol, is a known active metabolite of the muscle relaxant carisoprodol and the anxiolytic meprobamate. nih.govwikipedia.org Therefore, accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic and toxicological studies, as well as in therapeutic drug monitoring. oup.comnih.gov

The use of deuterated internal standards in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a well-established practice. researchgate.netnih.gov These standards are chemically identical to the analyte but have a different mass, allowing for precise quantification by correcting for variations during sample preparation and analysis. sigmaaldrich.com Commercial availability of this compound underscores its role in ensuring the accuracy and reliability of clinical and forensic testing for carisoprodol and meprobamate. tandfonline.com

While the primary application is as an analytical tool, the introduction of deuterium can, in principle, be used to study the kinetic isotope effect (KIE) on metabolic pathways. Deuteration of a molecule at a site of metabolic transformation can slow down the rate of that metabolic reaction. nih.gov This "metabolic switching" can provide insights into the mechanisms of drug metabolism by cytochrome P450 enzymes. nih.gov However, specific studies utilizing this compound to probe the biological isotope effects on the metabolism of carisoprodol or meprobamate are not extensively documented in publicly available research.

| Application Area | Specific Use of this compound | Analytical Technique |

| Pharmacokinetics | Internal Standard for Meprobamate Quantification | GC-MS, LC-MS/MS |

| Clinical Chemistry | Therapeutic Drug Monitoring of Carisoprodol | LC-MS/MS |

| Forensic Toxicology | Detection of Carisoprodol/Meprobamate Abuse | GC-MS, LC-MS/MS |

Contributions to Organic Reaction Mechanism Studies

Deuterium labeling is a powerful technique for elucidating the mechanisms of organic reactions. By selectively replacing hydrogen atoms with deuterium, chemists can trace the path of atoms and bonds throughout a reaction sequence. The synthesis of this compound itself is a synthetic transformation that provides a labeled molecule for further studies. google.com While this compound is primarily marketed as an analytical standard, its availability allows for its potential use as a building block in more complex syntheses. For instance, it could be used to synthesize deuterated versions of carisoprodol or meprobamate to study their degradation or transformation pathways. tandfonline.com

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Measuring the KIE can provide strong evidence for the rate-determining step of a reaction and the nature of the transition state. nih.gov For reactions involving the breaking of a carbon-hydrogen bond, substituting hydrogen with deuterium typically results in a slower reaction rate, known as a primary KIE. tandfonline.com

There is a lack of specific published research that utilizes this compound for KIE studies to determine reaction pathways. However, studies on other propanediol (B1597323) derivatives have demonstrated the utility of KIE in understanding reaction mechanisms, such as in radiation-induced transformations. researchgate.net For example, a profound KIE was observed in the radiolysis of 1,2-propanediol-2-d1, indicating that the C-D bond cleavage was part of the rate-determining step. researchgate.nettandfonline.com Hypothetically, this compound could be employed in similar studies to investigate the mechanisms of oxidation, dehydration, or other transformations involving the methyl group.

| Mechanistic Study Type | Potential Application of this compound | Information Gained |

| Deuterium Labeling | Synthesis of deuterated derivatives (e.g., deuterated meprobamate) | Tracing metabolic or degradation pathways |

| Kinetic Isotope Effect | Studying reactions involving the C-D bond of the methyl group | Identifying the rate-determining step and transition state structure |

Potential Applications in Advanced Materials Science

The non-deuterated analog, 2-methyl-2-propyl-1,3-propanediol, is utilized in the synthesis of various polymers, including polyesters and polyurethanes. mdpi.com This suggests a potential application for this compound as a deuterated monomer precursor. The synthesis of polymers from deuterated monomers is a known strategy to create materials with specific properties for advanced applications, such as neutron scattering studies. nist.govnih.gov

For example, polyesters can be synthesized through the polycondensation of a diol with a dicarboxylic acid. mdpi.com By substituting the standard diol with this compound, a polyester (B1180765) with deuterium labels on the side chains could be produced. Similarly, it could be incorporated into polyurethane chains.

The substitution of hydrogen with deuterium can subtly alter the physical properties of polymers. nih.gov These changes, known as deuterium isotope effects, can influence properties such as thermal stability, crystallinity, and intermolecular interactions. osti.govrsc.orgresearchgate.net

Research on other deuterated polymers has shown that deuteration can lead to:

Changes in Melting and Crystallization Behavior: Deuteration can either increase or decrease the melting and crystallization temperatures of polymers, depending on the specific polymer and the location of the deuterium atoms. nih.gov

Altered Intermolecular Interactions: The C-D bond is slightly shorter and less polarizable than the C-H bond, which can affect van der Waals forces and hydrogen bonding within the polymer matrix. nih.gov

Enhanced Thermal and Oxidative Stability: In some cases, the stronger C-D bond can lead to increased resistance to thermal and oxidative degradation. youtube.com

While no specific studies on polymers synthesized from this compound are currently available, the general principles of deuterium isotope effects in polymers suggest that such materials could exhibit unique properties. These could be of interest in applications requiring tailored thermal characteristics or enhanced stability.

Future Directions and Emerging Research Avenues

Advancements in Deuterated Compound Synthesis Efficiency and Selectivity

The synthesis of isotopically labeled compounds, including 2-Methyl-d3-2-propyl-1,3-propanediol, is moving beyond traditional methods towards more efficient, selective, and scalable strategies. Historically, the preparation of deuterated molecules often involved multi-step processes starting from commercially available labeled precursors. researchgate.net Modern research, however, focuses on late-stage deuteration which introduces deuterium (B1214612) into complex molecules at a later point in the synthetic sequence.

Key emerging methodologies include:

Hydrogen Isotope Exchange (HIE): This technique, often catalyzed by transition metals like iridium, ruthenium, and palladium, allows for the direct replacement of hydrogen atoms with deuterium. researchgate.netresearchgate.netnih.gov Recent breakthroughs have demonstrated high site-selectivity, enabling the deuteration of specific positions within a molecule, which is crucial for modulating metabolic pathways. researchgate.netresearchgate.net For instance, iridium-based catalysts have been shown to selectively deuterate C-H bonds adjacent to functional groups, a valuable tool for creating compounds like this compound. researchgate.net

Reductive and Dehalogenative Deuteration: These methods provide alternative routes for deuterium incorporation. researchgate.net Advances in electrochemistry are offering milder and more selective conditions for these transformations, avoiding the harsh reagents and high pressures often associated with conventional methods. rsc.org

Flow Chemistry: The application of continuous flow chemistry to deuteration reactions is a significant step towards improving efficiency, safety, and scalability. nih.govcolab.ws Flow reactors allow for precise control over reaction parameters, which can lead to higher yields and selectivities, making the industrial production of deuterated compounds more feasible. colab.ws

These advancements are critical for reducing the cost and improving the availability of specifically labeled compounds like this compound, thereby facilitating their broader use in research and development.

Development of Novel Analytical Techniques for Deuterated Metabolites

This compound serves as an ideal internal standard for quantitative bioanalysis, particularly in mass spectrometry (MS)-based techniques. clearsynth.comaptochem.com The development of novel analytical methods is intrinsically linked to the availability and application of such high-purity deuterated standards.

Future research in this area will likely focus on:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS in metabolomics allows for the accurate determination of a metabolite's elemental composition. nih.gov When a deuterated standard like this compound is used, it provides a precise reference point for mass and retention time, significantly improving the confidence of metabolite identification and quantification. scioninstruments.com

Overcoming the Chromatographic Deuterium Effect (CDE): A known challenge in liquid chromatography (LC)-MS is that deuterated compounds can sometimes elute at slightly different times than their non-deuterated counterparts (the CDE), which can complicate analysis. acs.org Recent studies are investigating the mechanisms behind CDE and developing new chromatographic columns, such as those with pentafluorophenyl (PFP) stationary phases, to minimize this effect and ensure co-elution of the analyte and the internal standard. acs.org

Advanced Hyphenated Techniques: The coupling of liquid chromatography with other analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy (LC-NMR), provides an exceptionally powerful tool for structure elucidation. nih.gov These methods are invaluable for definitively identifying the structure of novel or unexpected metabolites, with deuterated standards playing a crucial role in validating the analytical workflow.

The non-deuterated form of the compound, 2-Methyl-2-propyl-1,3-propanediol, is a known metabolite of drugs such as Meprobamate and Carisoprodol (B1668446). wikipedia.org Therefore, this compound is an essential tool for pharmacokinetic studies of these drugs, enabling precise quantification in biological matrices.

| Analytical Technique | Application in Deuterated Metabolite Analysis | Key Research Focus |

| LC-MS/MS | Quantitative analysis of metabolites using deuterated internal standards. texilajournal.comnih.gov | Improving throughput, minimizing matrix effects, and enhancing sensitivity. clearsynth.comscioninstruments.com |

| HRMS | Accurate mass measurement for confident metabolite formula determination. nih.gov | Differentiating between isobaric compounds and improving mass accuracy. |

| LC-NMR | Unambiguous structural elucidation of novel or isomeric metabolites. nih.gov | Increasing sensitivity and application to complex biological samples. |

| Advanced Chromatography | Mitigating the Chromatographic Deuterium Effect (CDE). acs.org | Development of novel stationary phases (e.g., PFP) for improved co-elution. acs.org |

Broader Integration of Deuterated Propanediols in Multi-Omics Research

The field of systems biology increasingly relies on the integration of multiple "omics" datasets (e.g., genomics, transcriptomics, proteomics, and metabolomics) to build a comprehensive picture of biological processes. nih.gov Stable isotope labeling is a cornerstone of modern metabolomics and metabolic flux analysis, which are critical components of multi-omics studies. nih.govckisotopes.com

Future directions for integrating deuterated propanediols include:

Metabolic Flux Analysis: By introducing a labeled nutrient or precursor into a biological system, researchers can trace the path of the isotope label through various metabolic pathways. nih.govyoutube.com This allows for the quantification of the rate, or flux, of reactions within a metabolic network. Deuterated propanediols can serve as tracers to investigate pathways related to lipid and energy metabolism.

Untargeted Metabolomics: In untargeted metabolomics, the goal is to identify and quantify as many metabolites as possible in a sample. acs.org Using a stable isotope-labeled nutrient can help distinguish between endogenous metabolites and exogenous contaminants or artifacts. acs.org The distinct mass signature of a deuterated compound allows for confident identification of all downstream metabolites derived from it.

Integrated Pathway Analysis: Data from metabolomics experiments using deuterated tracers can be integrated with proteomic and transcriptomic data. nih.gov For example, an observed change in the flux through a specific metabolic pathway (measured using a deuterated tracer) can be correlated with changes in the expression of enzymes (measured by proteomics) and their corresponding genes (measured by transcriptomics) in that pathway. This integrated approach provides a more mechanistic understanding of cellular responses to stimuli or disease.

The use of deuterated compounds like this compound is expected to become a routine aspect of multi-omics research, moving the field from observational studies to more detailed mechanistic investigations of cellular metabolism. nih.gov

Exploration of New Applications in Specialized Chemical Fields

While the primary application of this compound is currently as an internal standard, the broader field of deuterated compounds is finding applications in diverse and specialized areas. The unique properties conferred by the carbon-deuterium bond open up new possibilities beyond bioanalysis.

Emerging application areas for deuterated compounds include:

Deuterium-Reinforced Lipids: Polyunsaturated fatty acids (PUFAs) are vulnerable to oxidation, a process implicated in numerous diseases. compoundchem.com Replacing hydrogen atoms at oxidatively sensitive positions with deuterium creates "reinforced" lipids that are significantly more resistant to degradation. wikipedia.org This strategy has shown promise in preclinical models of neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as atherosclerosis. compoundchem.combiojiva.comnih.govnih.gov Deuterated diols could potentially be explored as precursors or components in the synthesis of novel reinforced molecules.

Advanced Materials Science: The kinetic isotope effect associated with deuterium can be exploited to enhance the durability of materials. For instance, deuterium is used to extend the lifespan of fiber-optic cables by reducing the rate of chemical reactions that cause signal degradation. isowater.com Similarly, it can improve the lifecycle of semiconductors by preventing the erosion of chip circuitry. isowater.com

Mechanistic Probes: Deuterated compounds are invaluable tools for elucidating reaction mechanisms in chemistry and enzymology. princeton.eduucsb.edu By observing the kinetic isotope effect (the change in reaction rate upon isotopic substitution), researchers can determine which bonds are broken in the rate-determining step of a reaction.

The exploration of deuterated diols and their derivatives in these specialized fields is a promising avenue for future research, potentially leading to the development of more stable therapeutic agents, longer-lasting materials, and a deeper understanding of fundamental chemical processes.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Methyl-d3-2-propyl-1,3-propanediol, and how does deuteration impact the synthetic pathway?

- Methodology : Deuteration typically involves substituting hydrogen atoms with deuterium at specific positions. For this compound, synthetic routes may include:

- Deuterated starting materials : Use of deuterated reagents (e.g., D₂O, CD₃OD) during alkylation or reduction steps to introduce deuterium at the 2-methyl-d3 position.

- Catalytic deuteration : Hydrogenation of a precursor (e.g., 2-propyl-1,3-propanediol) under deuterium gas (D₂) with a palladium or platinum catalyst .

- Verification : Confirm deuteration efficiency via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, comparing isotopic peaks to non-deuterated analogs .

- Key Consideration : Kinetic isotope effects may alter reaction rates or product distribution; optimize temperature and pressure to minimize side reactions.

Q. How can researchers characterize the physicochemical properties of this compound, and what databases provide reliable data?

- Analytical Techniques :

- Boiling/Melting Points : Differential scanning calorimetry (DSC) or NIST-standardized phase transition measurements .

- Solubility : Test in water, ethanol, and acetone using gravimetric or spectrophotometric methods ( notes solubility in similar diols).

- Vapor Pressure : Employ gas saturation methods or predictive models (e.g., Antoine equation) .

- Databases :

- NIST Chemistry WebBook : For validated thermodynamic data .

- CAS Common Chemistry : For structural identifiers and basic properties .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Safety Measures :

- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular contact (aligned with SDS for analogous compounds ).

- Ventilation : Use fume hoods due to potential aspiration hazards (extrapolated from 2-amino derivatives ).

- Waste Disposal : Segregate deuterated waste and consult institutional guidelines for isotopic chemical disposal .

Advanced Research Questions

Q. How does isotopic labeling (d3) influence the stability and reactivity of this compound in metabolic or kinetic studies?

- Experimental Design :

- Stability Tests : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC or GC-MS to detect deuteration loss or byproducts .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with non-deuterated analogs in enzyme-catalyzed reactions (e.g., oxidoreductases) to quantify KIE .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, melting points) for propanediol derivatives?

- Approach :

- Replicate Experiments : Validate disputed parameters using standardized protocols (e.g., ASTM methods for melting points) .

- Cross-Reference Databases : Compare NIST, PubChem, and CAS entries to identify consensus values .

- Statistical Analysis : Apply error margin calculations to assess data variability from independent studies.

Q. How can researchers utilize this compound in NMR-based structural elucidation of biomolecules?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.